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Compound of Interest

Compound Name:
4-Aminopentan-2-one

hydrochloride

CAS No.: 18920-74-6; 19010-87-8

Cat. No.: B2648419

Get Quote

Executive Summary & Technical Profile
4-amino-2-pentanone (MW 101.15 g/mol ) presents a unique challenge in mass spectrometry

due to the competition between two charge-directing functional groups: a ketone (C=O) at

position 2 and a primary amine (-NH

) at position 4.

In Electron Ionization (EI) at 70 eV, the fragmentation is dominated by the amine's ability to

stabilize positive charge, leading to a distinct base peak that differentiates it from its positional

isomers. This guide defines the diagnostic ions required to positively identify this compound in

complex matrices.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
IUPAC Name: 4-aminopentan-2-one[1][2][3]

Formula: C
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Structure: CH

-C(=O)-CH

-CH(NH

)-CH

Key Feature: The 3-carbon spacing between the ketone and amine prevents the formation of

a stable 4-membered cyclic imine, unlike its 5-amino analog (which cyclizes to pyrroline).

Mechanistic Fragmentation Analysis (The "Why")
The fragmentation pattern is governed by Stevenson’s Rule, which dictates that the positive

charge remains on the fragment with the lowest ionization energy. Aliphatic amines (IE ~8.0-8.5

eV) have significantly lower ionization energies than aliphatic ketones (IE ~9.3-9.6 eV).

Consequently, amine-directed

-cleavage is the dominant pathway.

Pathway A: Amine-Directed -Cleavage (Dominant)
The radical cation forms primarily at the nitrogen lone pair. Homolytic cleavage occurs at the C-

C bond adjacent to the

-carbon (C4), favoring the loss of the largest alkyl group to maximize stability.

Mechanism: Cleavage of the C3-C4 bond.

Loss: The acetonyl radical (

CH

C(=O)CH

, mass 57).

Detected Ion: The ethylamine-type carbocation [CH
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CH=NH

]

.

m/z:44 (Base Peak).

Pathway B: Ketone-Directed -Cleavage (Secondary)
Ionization at the oxygen lone pair triggers cleavage adjacent to the carbonyl (C2).

Mechanism: Cleavage of the C1-C2 bond.

Detected Ion: The acylium ion [CH

-C

O]

.

m/z:43.

Note: While m/z 43 is characteristic of methyl ketones, its intensity is suppressed relative to

m/z 44 due to the amine's charge retention preference.

Pathway C: McLafferty Rearrangement
The molecule possesses a

-hydrogen (on C5) relative to the carbonyl (C2). However, the competing amine ionization often
suppresses this pathway.

Mechanism:

-H transfer to Carbonyl Oxygen

-Cleavage.

Detected Ion: Acetone enol radical cation [CH
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=C(OH)CH

]

.

m/z:58.

Visualization of Fragmentation Pathways[12][13]
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Caption: Competitive fragmentation pathways of 4-amino-2-pentanone. The amine-directed

pathway (Red) dominates, yielding the diagnostic m/z 44 base peak.

Comparative Performance Guide
To validate the identity of 4-amino-2-pentanone, it must be distinguished from its structural

isomers. The position of the amine group drastically alters the mass of the

-cleavage fragment.

Table 1: Isomer Differentiation Matrix (Diagnostic Ions)
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Compound Structure

Primary

-Cleavage
(Base Peak)

Mechanism
Secondary
Ions

4-amino-2-

pentanone -amino ketone m/z 44
Loss of Acetonyl

(-57)
m/z 43, 86

5-amino-2-

pentanone -amino ketone m/z 30
Loss of Propyl-

ketone chain
m/z 43, 71

3-amino-2-

pentanone -amino ketone m/z 58
Loss of Acetyl

(-43)
m/z 43, 101

1-amino-2-

pentanone -amino ketone m/z 30
Loss of Butyl-

ketone chain
m/z 43, 71

Key Insight: If your spectrum shows a base peak at m/z 30, you likely have the 5-amino isomer

(which may also exist as the cyclic pyrroline). If the base peak is m/z 44, it confirms the amine

is at position 4.

Table 2: Ionization Technique Comparison
Feature Electron Ionization (EI)

Electrospray Ionization
(ESI)

Energy Hard (70 eV) Soft

Molecular Ion Weak / Absent (m/z 101)
Dominant [M+H]

(m/z 102)

Base Peak m/z 44 (Fragment) m/z 102 (Parent)

Utility
Structural Elucidation

(Fingerprinting)
Quantitation (High Sensitivity)

Recommendation
Use for initial identification and

isomer differentiation.

Use for pharmacokinetic (PK)

quantification in biological

fluids.
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Experimental Protocols
Protocol A: Structural Validation via GC-EI-MS
Use this protocol to confirm the identity of the synthesized product or unknown metabolite.

Sample Preparation:

Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

Derivatization (Optional but Recommended): While 4-amino-2-pentanone can be analyzed

directly, adding 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and heating

at 60°C for 30 mins will silylate the amine and enol, improving peak shape and preventing

thermal degradation in the injector.

GC Parameters:

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Split 10:1, 250°C.

Oven Program: 50°C (hold 1 min)

10°C/min

200°C.

MS Parameters:

Source Temp: 230°C.

Ionization: EI at 70 eV.

Scan Range: m/z 25–200.

Self-Validation Check:

Verify air/water background (m/z 18, 28, 32) is <5% of base peak.
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Pass Criteria: Observation of m/z 44 (Base) and m/z 43. Absence of m/z 30 (indicates no

5-amino impurity).

Protocol B: Quantitative Analysis via LC-ESI-MS/MS
Use this protocol for detecting the compound in plasma or cell media.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Transition Monitoring (MRM):

Precursor: m/z 102.1 [M+H]

.

Product 1 (Quantifier): m/z 84.1 (Loss of H

O, cyclization to pyrroline-like ion in collision cell).

Product 2 (Qualifier): m/z 44.1 (Amine fragment).

Note: In the collision cell, the loss of water is common for amino-ketones due to internal

cyclization energy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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